3-Bromo-5-(trifluoromethoxy)benzyl bromide

Medicinal Chemistry Agrochemical Synthesis Material Science

3-Bromo-5-(trifluoromethoxy)benzyl bromide (CAS 1031929-10-8) is a halogenated aromatic building block with the molecular formula C8H5Br2F3O and a molecular weight of 333.93 g/mol. The compound features a benzyl bromide moiety as a reactive handle for nucleophilic substitution, a trifluoromethoxy (-OCF3) group known for enhancing lipophilicity and metabolic stability in derived molecules , and an additional bromine atom at the meta position relative to the trifluoromethoxy group.

Molecular Formula C8H5Br2F3O
Molecular Weight 333.93 g/mol
CAS No. 1031929-10-8
Cat. No. B1294260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethoxy)benzyl bromide
CAS1031929-10-8
Molecular FormulaC8H5Br2F3O
Molecular Weight333.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Br)CBr
InChIInChI=1S/C8H5Br2F3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2
InChIKeyQYRNFJCHQHPVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-(trifluoromethoxy)benzyl bromide (CAS 1031929-10-8) for R&D and Industrial Procurement


3-Bromo-5-(trifluoromethoxy)benzyl bromide (CAS 1031929-10-8) is a halogenated aromatic building block with the molecular formula C8H5Br2F3O and a molecular weight of 333.93 g/mol . The compound features a benzyl bromide moiety as a reactive handle for nucleophilic substitution, a trifluoromethoxy (-OCF3) group known for enhancing lipophilicity and metabolic stability in derived molecules , and an additional bromine atom at the meta position relative to the trifluoromethoxy group. This precise substitution pattern imparts distinct electronic and steric properties that differentiate it from its positional isomers and non-brominated analogs.

Why 3-Bromo-5-(trifluoromethoxy)benzyl bromide (CAS 1031929-10-8) Cannot Be Replaced by Simpler Analogs


Generic substitution with simpler benzyl bromides or even mono-brominated trifluoromethoxybenzyl bromides is not viable due to the compound's specific combination of functional groups. The simultaneous presence of the benzyl bromide leaving group, the trifluoromethoxy substituent, and the additional ring bromine atom creates a unique electronic environment that modulates reactivity in nucleophilic substitution and cross-coupling reactions . Density Functional Theory (DFT) studies on substituted benzyl bromides confirm that the nature and position of electron-withdrawing substituents directly influence activation parameters and reaction outcomes [1]. Substituting a 3-(trifluoromethoxy)benzyl bromide (lacking the ring bromine) for 3-Bromo-5-(trifluoromethoxy)benzyl bromide would result in a different electronic profile and the loss of a site for subsequent orthogonal functionalization via cross-coupling, thereby altering or preventing the intended synthetic transformation and limiting downstream molecular diversification.

Quantitative Evidence Differentiating 3-Bromo-5-(trifluoromethoxy)benzyl bromide (CAS 1031929-10-8) from Analogs


Molecular Weight and Density Differentiation from Mono-Brominated Analogs

3-Bromo-5-(trifluoromethoxy)benzyl bromide possesses a higher molecular weight and density than its non-brominated analog, 3-(trifluoromethoxy)benzyl bromide, due to the additional bromine atom on the aromatic ring. This directly impacts physical handling, stoichiometric calculations, and chromatographic behavior during synthesis and purification .

Medicinal Chemistry Agrochemical Synthesis Material Science

LogP and Lipophilicity Profile for Enhanced Membrane Permeability

The trifluoromethoxy group is a recognized pharmacophore for enhancing lipophilicity and metabolic stability [1]. 3-Bromo-5-(trifluoromethoxy)benzyl bromide possesses a calculated LogP of 4.76 . While direct LogP data for the comparator is not available in the search results, the presence of the additional bromine atom is expected to further increase lipophilicity compared to 3-(trifluoromethoxy)benzyl bromide, potentially leading to improved membrane permeability and oral bioavailability in derived drug candidates .

Medicinal Chemistry Pharmacokinetics Drug Design

Reactivity Profile in Nucleophilic Substitution for Azetidine Synthesis

The compound's benzyl bromide moiety undergoes efficient nucleophilic substitution with secondary amines such as azetidine. This reactivity is demonstrated in the synthesis of N-(3-Bromo-5-(trifluoromethoxy)benzyl)azetidine derivatives, which are of interest for drug discovery . The additional bromine on the ring is orthogonal, allowing for sequential functionalization not possible with simpler benzyl bromides .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Purity and Quality Control Specifications for Reliable Research

The compound is commercially available with defined purity specifications, ensuring reproducibility in synthetic applications. For instance, a 97% purity grade is offered by major suppliers , and a 95% minimum purity specification is also available . This is critical for avoiding side reactions and ensuring accurate stoichiometry in multi-step syntheses.

Chemical Procurement Quality Control Synthetic Reliability

Validated Application Scenarios for 3-Bromo-5-(trifluoromethoxy)benzyl bromide (CAS 1031929-10-8) Procurement


Medicinal Chemistry: Synthesis of Lipophilic Drug Candidates

Utilize 3-Bromo-5-(trifluoromethoxy)benzyl bromide as a key building block for introducing a lipophilic, metabolically stable benzyl group into lead compounds. The trifluoromethoxy group is known to enhance drug-like properties, and the compound's high LogP of 4.76 suggests it is well-suited for designing molecules targeting intracellular or CNS targets . The aryl bromide handle allows for further diversification via cross-coupling reactions.

Agrochemical Development: Synthesis of Novel Pesticides and Herbicides

Incorporate the 3-Bromo-5-(trifluoromethoxy)benzyl moiety into agrochemical scaffolds. The trifluoromethoxy group is recognized for improving the efficacy and environmental stability of crop protection agents . The compound's reactivity allows for its use as a benzylating agent to create new molecules with potential herbicidal or fungicidal activity.

Organic Synthesis: Orthogonal Functionalization for Complex Molecules

Employ the compound in multi-step syntheses where the benzyl bromide and aryl bromide sites can be functionalized sequentially. The benzyl bromide undergoes rapid nucleophilic substitution with amines, alcohols, or thiols, leaving the aryl bromide intact for subsequent Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reactions . This orthogonal reactivity is highly valuable for constructing complex molecular architectures.

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